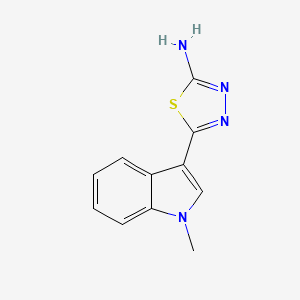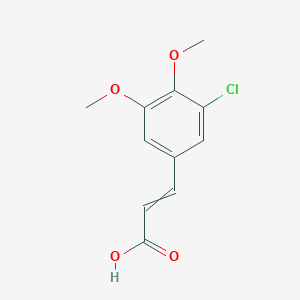
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triphenylvinyl group attached to a phenoxybutanal backbone, which contributes to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal typically involves a multi-step process. One common method starts with the preparation of 4-(1,2,2-triphenylvinyl)phenol, which is then reacted with butanal under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid from oxidation, 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanol from reduction, and various substituted derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal exerts its effects is primarily related to its structural features. The triphenylvinyl group contributes to its fluorescence properties through aggregation-induced emission, while the phenoxybutanal backbone allows for interactions with various molecular targets. These interactions can involve specific binding to proteins or other biomolecules, leading to changes in their activity or function .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,2,2-Triphenylvinyl)phenol: Shares the triphenylvinyl group but lacks the butanal moiety.
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(1,2,2-Triphenylethenyl)phenyl boronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal is unique due to its combination of the triphenylvinyl group and the phenoxybutanal backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in fluorescence-based research and advanced material development .
Propiedades
Fórmula molecular |
C30H26O2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
4-[4-(1,2,2-triphenylethenyl)phenoxy]butanal |
InChI |
InChI=1S/C30H26O2/c31-22-10-11-23-32-28-20-18-27(19-21-28)30(26-16-8-3-9-17-26)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-9,12-22H,10-11,23H2 |
Clave InChI |
HXAHWNRBGCHFOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCC=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)


![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)


![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)


